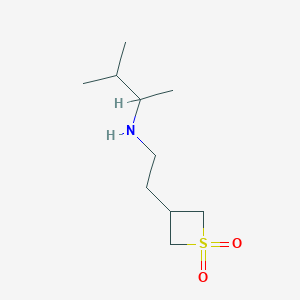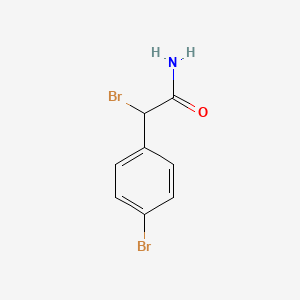
5-Fluoro-6-methylpicolinaldehyde hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-methylpicolinaldehyde hydrate is a chemical compound with the molecular formula C7H6FNO. It is a derivative of picolinaldehyde, where the hydrogen atom at the 5th position is replaced by a fluorine atom and the hydrogen atom at the 6th position is replaced by a methyl group. This compound is often used in various chemical reactions and research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylpicolinaldehyde hydrate typically involves the fluorination of 6-methylpicolinaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The compound is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methylpicolinaldehyde hydrate undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) and organolithium compounds are often used.
Major Products Formed
Oxidation: 5-Fluoro-6-methylpicolinic acid.
Reduction: 5-Fluoro-6-methylpicolinalcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Fluoro-6-methylpicolinaldehyde hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylpicolinaldehyde hydrate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophiles, making it a useful reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoropicolinaldehyde
- 6-Methylpicolinaldehyde
- 5-Fluoro-2-pyridinecarbaldehyde
Uniqueness
5-Fluoro-6-methylpicolinaldehyde hydrate is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties. The fluorine atom increases the compound’s electronegativity and reactivity, while the methyl group provides steric hindrance, affecting the compound’s overall behavior in chemical reactions .
Properties
Molecular Formula |
C7H8FNO2 |
|---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
5-fluoro-6-methylpyridine-2-carbaldehyde;hydrate |
InChI |
InChI=1S/C7H6FNO.H2O/c1-5-7(8)3-2-6(4-10)9-5;/h2-4H,1H3;1H2 |
InChI Key |
PMTFPLBRKYJQRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C=O)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


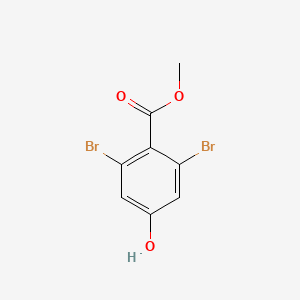


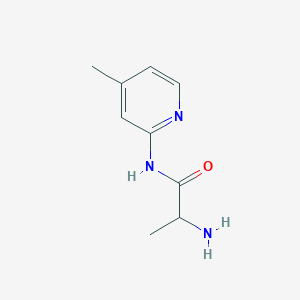
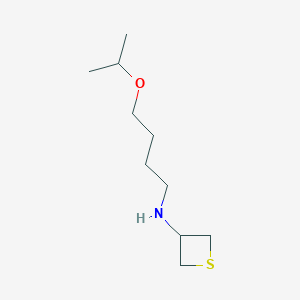
![Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13005005.png)

![4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005025.png)

![(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)

